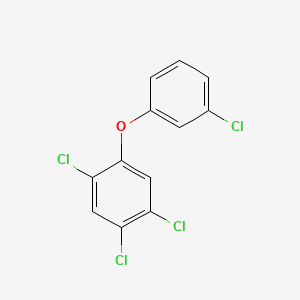

2,3',4,5-Tetrachlorodiphenyl ether

Übersicht

Beschreibung

2,3’,4,5-Tetrachlorodiphenyl ether is a chemical compound with the molecular formula C12H6Cl4O and a molecular weight of 307.99 g/mol . It belongs to the class of polychlorinated diphenyl ethers, which are structurally similar to polychlorinated biphenyls. These compounds are known for their potential toxicological effects and environmental persistence .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including 2,3’,4,5-Tetrachlorodiphenyl ether, is the Williamson ether synthesis . This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .

Industrial Production Methods: Industrial production of ethers often involves acid-catalyzed dehydration of alcohols, although this method is limited to primary alcohols due to the risk of forming alkenes with secondary and tertiary alcohols . Another method involves alkoxymercuration-demercuration of alkenes, which is particularly useful for synthesizing unsymmetrical ethers .

Analyse Chemischer Reaktionen

Reaktionstypen: 2,3’,4,5-Tetrachlordiphenylether kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion beinhaltet typischerweise die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Dies beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4).

Substitution: Halogenierungsreaktionen verwenden oft Reagenzien wie Chlor (Cl2) oder Brom (Br2).

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation zu chlorierten Phenolen führen, während die Reduktion zu weniger chlorierten Ethern führen kann .

Wissenschaftliche Forschungsanwendungen

2,3’,4,5-Tetrachlordiphenylether hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Industrie: Es wird bei der Produktion von Flammschutzmitteln und anderen Industriechemikalien verwendet.

5. Wirkmechanismus

Der Mechanismus, durch den 2,3’,4,5-Tetrachlordiphenylether seine Wirkung ausübt, beinhaltet seine Interaktion mit dem Aryl-Hydrocarbon-Rezeptor (AhR) . Dieser Rezeptor vermittelt verschiedene biologische Reaktionen, einschließlich der Induktion von Enzymen, die an Entgiftungsprozessen beteiligt sind. Die chlorierte Struktur der Verbindung ermöglicht es ihr, an AhR zu binden, was zur Aktivierung von nachgeschalteten Signalwegen führt .

Ähnliche Verbindungen:

- 2,4,4’,5-Tetrachlordiphenylether

- 2,3,7,8-Tetrachlordibenzofuran

- 2,4,4’,6-Tetrachlordiphenylether

Vergleich: 2,3’,4,5-Tetrachlordiphenylether ist aufgrund seines spezifischen Chlorierungsmusters einzigartig, das seine chemische Reaktivität und biologische Aktivität beeinflusst. Im Vergleich zu anderen ähnlichen Verbindungen weist es unterschiedliche toxikologische Eigenschaften und eine Persistenz in der Umwelt auf .

Wirkmechanismus

The mechanism by which 2,3’,4,5-Tetrachlorodiphenyl ether exerts its effects involves its interaction with the aryl hydrocarbon receptor (AhR) . This receptor mediates various biological responses, including the induction of enzymes involved in detoxification processes. The compound’s chlorinated structure allows it to bind to AhR, leading to the activation of downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

- 2,4,4’,5-Tetrachlorodiphenyl ether

- 2,3,7,8-Tetrachlorodibenzofuran

- 2,4,4’,6-Tetrachlorodiphenyl ether

Comparison: 2,3’,4,5-Tetrachlorodiphenyl ether is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it has distinct toxicological properties and environmental persistence .

Eigenschaften

IUPAC Name |

1,2,4-trichloro-5-(3-chlorophenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4O/c13-7-2-1-3-8(4-7)17-12-6-10(15)9(14)5-11(12)16/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQGECFQVPRMEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=CC(=C(C=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00877037 | |

| Record name | 2,3',4,5-Tetrachlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00877037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152833-52-8 | |

| Record name | 2,3',4,5-Tetrachlorodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152833528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',4,5-TETRACHLORODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82210TS9IP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.